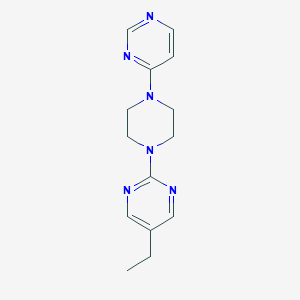

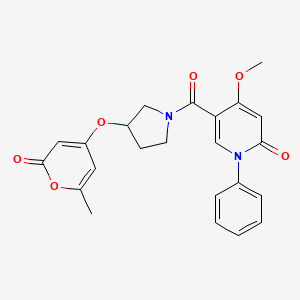

![molecular formula C23H22N2O7S3 B2386265 ethyl 2-[[2-[2-[[(E)-2-phenylethenyl]sulfonylamino]acetyl]oxyacetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate CAS No. 731828-72-1](/img/structure/B2386265.png)

ethyl 2-[[2-[2-[[(E)-2-phenylethenyl]sulfonylamino]acetyl]oxyacetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, compounds like this are part of the larger class of organic sulfur compounds, which have diverse applications in pharmaceuticals, dyes, and materials science .

Synthesis Analysis

The synthesis of such compounds often involves reactions like nucleophilic substitution, condensation, and various types of coupling reactions . The exact method would depend on the specific structure of the compound .Molecular Structure Analysis

The molecular structure of organic compounds is typically determined using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis

The chemical reactivity of a compound like this would depend on the functional groups present in the molecule. For example, the sulfonylamino group might be involved in various types of reactions .Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, and reactivity can be determined through various types of experimental techniques .Scientific Research Applications

- EN300-26616709 can be readily synthesized from 2-trimethylsilylethanol, yielding 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate . This compound serves as an effective reagent for forming 2-trimethylsilylethyl esters without requiring an exogenous promoter or catalyst. The carboxylic acid substrate’s inherent acidity facilitates ester formation without additives. A deuterium labeling study suggests the involvement of a β-silyl carbocation intermediate in this transformation.

- Researchers have explored the reaction of ethyl 2-bromo-2,2-difluoroacetate with olefins using fluorescein as a photocatalyst . Although not directly related to EN300-26616709, this work highlights the broader field of ester synthesis and the use of innovative catalytic methods.

- Ethyl (ethoxymethylene)-3-oxobutanoate reacts with 2,4-difluoroaniline to produce ethyl 2-((2,4-difluorophenylamino)methylene)-3-oxobutanoate, which can be further cyclized to yield a 3-acetyl quinolone . While this specific example involves a different compound, it underscores the relevance of ester derivatives in drug discovery and medicinal chemistry.

Esterifications and Protecting Groups

Photocatalytic Synthesis of Esters

Quinolone Synthesis

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 2-[[2-[2-[[(E)-2-phenylethenyl]sulfonylamino]acetyl]oxyacetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O7S3/c1-2-31-23(28)21-17(18-9-6-11-33-18)15-34-22(21)25-19(26)14-32-20(27)13-24-35(29,30)12-10-16-7-4-3-5-8-16/h3-12,15,24H,2,13-14H2,1H3,(H,25,26)/b12-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYOZMHEURQGTG-ZRDIBKRKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)COC(=O)CNS(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)COC(=O)CNS(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O7S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-one hydroiodide](/img/structure/B2386183.png)

![N-(3-chloro-4-methylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2386186.png)

![3-chloro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide](/img/structure/B2386194.png)

![N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide](/img/structure/B2386198.png)

![5-Benzo[1,3]dioxol-5-yl-1-methanesulfonyl-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B2386199.png)

![N-(4-fluorobenzyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/no-structure.png)